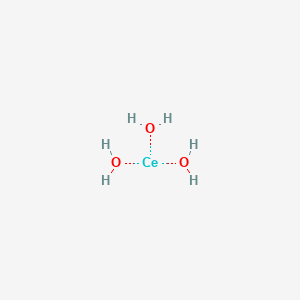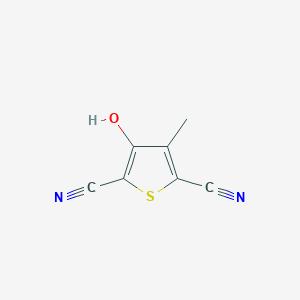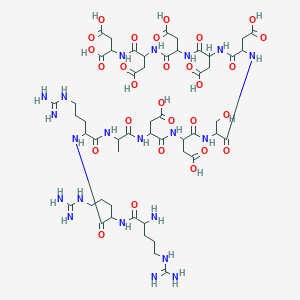
H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Asp) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
The peptide H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
科学研究应用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a building block for more complex peptide-based materials.
Biology
In biological research, peptides like H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents. This peptide could be studied for its antimicrobial properties, ability to modulate immune responses, or potential as a drug delivery vehicle.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and tunable properties.
作用机制
The mechanism of action of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological response. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity.
相似化合物的比较
Similar Compounds
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
- H-DL-Ser (1)-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH lies in its specific sequence and the presence of multiple D-amino acids, which can confer unique biological properties and stability compared to peptides composed solely of L-amino acids.
属性
分子式 |
C52H83N21O28 |
|---|---|
分子量 |
1450.3 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C52H83N21O28/c1-19(63-40(91)21(6-3-9-61-51(56)57)65-41(92)22(7-4-10-62-52(58)59)64-39(90)20(53)5-2-8-60-50(54)55)38(89)66-23(11-31(75)76)42(93)70-28(16-36(85)86)47(98)73-30(18-74)48(99)71-26(14-34(81)82)45(96)68-24(12-32(77)78)43(94)67-25(13-33(79)80)44(95)69-27(15-35(83)84)46(97)72-29(49(100)101)17-37(87)88/h19-30,74H,2-18,53H2,1H3,(H,63,91)(H,64,90)(H,65,92)(H,66,89)(H,67,94)(H,68,96)(H,69,95)(H,70,93)(H,71,99)(H,72,97)(H,73,98)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,100,101)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62) |
InChI 键 |
NSTKIPFKPLZQKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
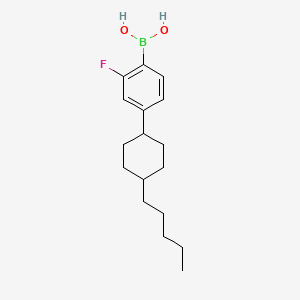
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
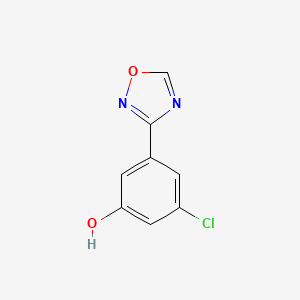
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

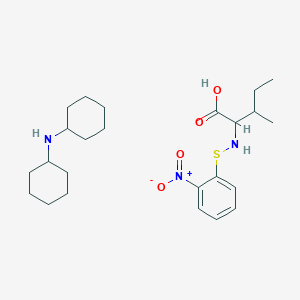
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
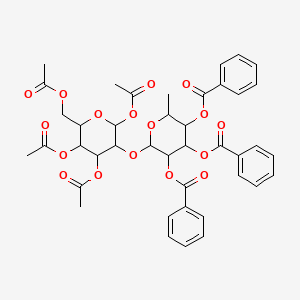
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
